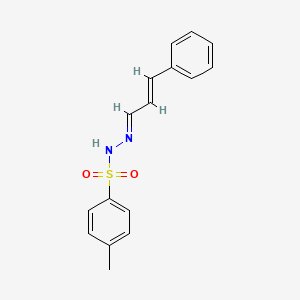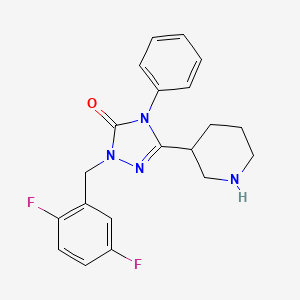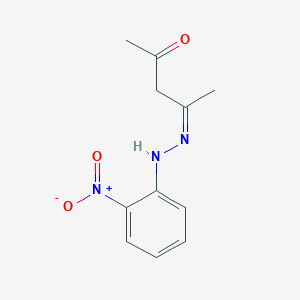![molecular formula C14H21NO2S B5358982 4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5358982.png)
4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has shown promising results in scientific research. EMT belongs to a class of compounds called thiazole derivatives and has been studied for its potential use in various fields such as cancer research, neurology, and immunology.
作用機序
4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating the caspase pathway, which is responsible for initiating the process of apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. In addition, this compound has been shown to have anti-inflammatory effects by modulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and tumor invasion, respectively. This compound has also been shown to modulate the expression of various genes involved in the immune response, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of using 4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide in lab experiments is its low toxicity and high selectivity for cancer cells. This compound has been shown to have minimal side effects on healthy cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of research is the investigation of this compound's potential use in combination with other drugs for cancer therapy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases such as autoimmune disorders and neurological disorders.
合成法
The synthesis of 4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-acetylthiophene with ethyl bromoacetate to form 2-ethylthio-4-methyl-5-oxo-1,2,4-thiadiazole. This compound is then reacted with sodium hydride and tetrahydrofuran to form the intermediate compound, which is further reacted with N-ethyl-1,2,3,4-tetrahydro-2-furancarboxamide to produce this compound.
科学的研究の応用
4-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticancer properties and has been studied for its use in the treatment of breast cancer, lung cancer, and gastric cancer. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have immunomodulatory effects and has been studied for its use in the treatment of autoimmune diseases.
特性
IUPAC Name |
4-ethyl-5-methyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-4-11-10(3)18-8-12(11)14(16)15-9(2)13-6-5-7-17-13/h8-9,13H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQXMJIHJBMMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC(C)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5358919.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)


![7-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5358938.png)
![3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5358942.png)
![1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5358955.png)
![{5-[6-amino-5-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5358964.png)
![7-acetyl-6-(2-chloro-6-fluorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358967.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B5358975.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5358985.png)

![N-(4-acetylphenyl)-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5358995.png)